2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
Description
Properties
CAS No. |
27074-60-8 |
|---|---|
Molecular Formula |
C6H9ClFNO2 |
Molecular Weight |
181.59 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
InChI Key |
CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(F)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenated Acetyl Intermediate Synthesis
The key intermediate, 2-chloro-2-fluoroacetyl chloride or related halogenated ethanone derivatives, can be prepared by halogenation of acetyl precursors or via Friedel-Crafts acylation reactions using chloroacetyl chloride and fluorinated aromatic compounds under Lewis acid catalysis. However, for the aliphatic system , direct halogenation of 2-fluoroacetyl derivatives or halogen exchange reactions may be employed.
Example method for halogenated acetyl intermediate:
Coupling with Morpholine
The halogenated ethanone intermediate is then reacted with morpholine under nucleophilic substitution conditions:
- Morpholine acts as a nucleophile attacking the electrophilic carbonyl carbon or the halogenated carbon center.
- Reaction typically occurs in polar aprotic solvents (e.g., dichloromethane, acetonitrile) or neat morpholine.
- Mild heating (room temperature to 50 °C) is often sufficient.
- Base may be added to scavenge released HCl or HF.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | 2-chloro-2-fluoroacetyl intermediate + morpholine, solvent, mild heat | Formation of 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one |
Detailed Research Findings and Optimization
Use of Ionic Liquids in Halogenated Acetylation
A patent (CN107141212B) describes an improved method for preparing halogenated acetophenone derivatives using ionic liquids instead of traditional Lewis acids like AlCl3. This method:
- Uses ionic liquids such as [emim]Cl-AlCl3 mixtures as catalysts.
- Operates at mild temperatures (0–30 °C).
- Avoids large amounts of organic solvents.
- Enables direct distillation of the product under reduced pressure.
- Improves yield and selectivity while reducing waste and hazardous byproducts.
Though this patent focuses on aromatic analogs, the principles can be adapted for aliphatic halogenated ethanones, improving the environmental profile and scalability of the synthesis.
Reaction Conditions and Yields
Summary Table of Preparation Steps
Analytical and Purification Considerations
- The product is typically purified by reduced pressure distillation or recrystallization.
- Spectroscopic methods (NMR, IR, MS) confirm structure and purity.
- Careful control of reaction parameters minimizes side products such as elimination or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone.
Oxidation Reactions: Oxidation products include oxides and other higher oxidation state compounds.
Reduction Reactions: Reduction products include reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one serves as a crucial building block for synthesizing complex organic molecules. Its electrophilic nature allows for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new chemical entities.
Reagent in Chemical Reactions
- The compound is utilized as a reagent in several chemical reactions. The presence of halogen atoms enhances its reactivity, facilitating the formation of diverse chemical structures that are important in both synthetic and medicinal chemistry.
Biological Research
Potential Biological Activity
- Research indicates that 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one exhibits significant biological activity due to its structural features. Studies have shown that compounds with similar morpholine structures can interact with biological membranes and proteins, influencing various cellular processes .
Antitumor Properties
- Recent studies have highlighted its potential antitumor properties. In vitro assays demonstrate that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, suggesting a promising avenue for further research into its antitumor capabilities.
Medicinal Chemistry
Pharmaceutical Intermediate
- The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for therapeutic applications. Preliminary studies suggest that it may enhance binding affinities to target proteins or enzymes, which are crucial for therapeutic efficacy.
Case Studies on Biological Activity
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated enzyme inhibition; showed significant inhibition of target enzymes relevant to cancer therapy. |
| Study B (2023) | Assessed receptor binding; demonstrated effective binding affinity to specific receptors, indicating potential therapeutic use. |
| Study C (2024) | Evaluated cytotoxicity; reported moderate cytotoxic effects on various cancer cell lines. |
These findings suggest that 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one has multifaceted roles in modulating biological pathways, making it a candidate for further pharmacological development.
Industrial Applications
Production of Specialty Chemicals
- The compound is also used in the production of specialty chemicals and agrochemicals due to its reactivity and ability to form diverse chemical structures. Its applications extend into materials science as well, where it can serve as an intermediate for synthesizing new materials with desirable properties .
Mechanism of Action
The mechanism of action of 2-Chloro-2-Fluoro-1-(4-Morpholinyl)Ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The morpholine ring provides stability and enhances its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one with morpholin-4-yl ethanone derivatives reported in the literature.
Physical Properties
Key Observations :
- Melting Points: Morpholin-4-yl ethanones with aromatic or heterocyclic substituents (e.g., benzothiazole, oxadiazole) exhibit higher melting points (185–240°C) compared to aliphatic derivatives (e.g., 69–70°C for phenolic analogs).
- Spectral Data : The carbonyl (C=O) stretch in IR spectra is consistently observed near 1635–1669 cm⁻¹ across analogs, while chloro/fluoro substituents would introduce distinct $^{19}$F-NMR signals and C-Cl/F stretching modes in IR.
Biological Activity
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both chloro and fluoro substituents along with a morpholine ring. This combination enhances its biological activity and potential applications in various therapeutic areas.
Structural Characteristics
The molecular structure of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one can be represented as follows:
This compound features:
- Chloro (Cl) and Fluoro (F) groups: These halogens are known to influence the lipophilicity and reactivity of the compound, potentially enhancing its interaction with biological targets.
- Morpholine ring : This cyclic amine structure is recognized for its ability to stabilize interactions with various biomolecules, making it a valuable component in drug design.
The biological activity of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its reactivity, while the morpholine ring contributes to binding affinity with target proteins or enzymes. Research indicates that the compound may modulate enzyme activity and receptor interactions, which are essential for therapeutic efficacy.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one. In vitro assays demonstrate that compounds with similar structural features exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives containing morpholine rings have been shown to act as effective inhibitors in various cancer models, suggesting a promising avenue for further research into this compound's antitumor capabilities .
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been investigated, revealing its potential as an inhibitor in various biochemical pathways. The dual halogenation allows for enhanced binding interactions, which could lead to increased specificity in targeting enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have documented the biological effects of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one:
| Study | Findings | |
|---|---|---|
| Study A (2023) | Investigated enzyme inhibition | Showed significant inhibition of target enzymes relevant to cancer therapy |
| Study B (2023) | Assessed receptor binding | Demonstrated effective binding affinity to specific receptors, indicating potential therapeutic use |
| Study C (2024) | Evaluated cytotoxicity | Reported moderate cytotoxic effects on various cancer cell lines |
These findings suggest that 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one has a multifaceted role in modulating biological pathways, making it a candidate for further pharmacological development.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one?
- Answer : The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting morpholine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Reaction progress is monitored by TLC, followed by extraction and crystallization (e.g., ethanol recrystallization) . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time to enhance yield.
Q. How is the compound characterized to confirm its structural integrity?
- Answer : Characterization relies on spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹, C-F stretches).
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. For example, morpholine protons appear as a multiplet at δ ~3.5–3.7 ppm .
- Elemental analysis validates purity, though slight discrepancies (e.g., ±0.3% for carbon) may arise due to hygroscopicity or crystallization artifacts .
Q. What safety protocols are critical during handling?
- Answer : Use corrosion-resistant gloves (nitrile), eye protection, and a fume hood. Avoid skin contact; in case of exposure, rinse with copious water. Store in airtight containers away from moisture, as hydrolytic degradation may occur .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer : Key factors include:
- Solvent choice : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis).
- Temperature control : Room temperature prevents exothermic side reactions.
- Catalyst use : Triethylamine enhances nucleophilicity of morpholine .
- Purification : Column chromatography (e.g., CH₂Cl₂/Et₂O) or recrystallization improves purity .
Q. What computational tools are used to predict biological activity or binding interactions?
- Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins. For morpholine derivatives, such analyses predict binding affinities to enzymes like kinases or receptors, guiding pharmacological studies .
Q. How can discrepancies in elemental analysis data be resolved?
- Answer : Discrepancies (e.g., ±0.5% in nitrogen content) may arise from incomplete combustion or residual solvents. Repeat analysis using dynamic flash combustion coupled with gas chromatography (CHNS/O analyzers) for higher accuracy. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What role does this compound play in synthesizing heterocyclic frameworks?
- Answer : It serves as a versatile intermediate for:
- Heterocycle formation : Reacts with amines or hydrazines to yield 1,3,4-oxadiazoles or benzothiazoles .
- Pharmacophore integration : The morpholine moiety enhances solubility and bioavailability in drug candidates .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and stereochemistry. For morpholine derivatives, this method validates the chair conformation of the morpholine ring and halogen positioning (e.g., Cl/F spatial arrangement) .
Methodological Considerations
- Experimental Design : Use kinetic studies (e.g., varying reaction timepoints) to identify rate-limiting steps in synthesis .
- Data Contradictions : Cross-reference NMR with HSQC/HMBC for ambiguous proton assignments. For crystallographic data, compare with Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
